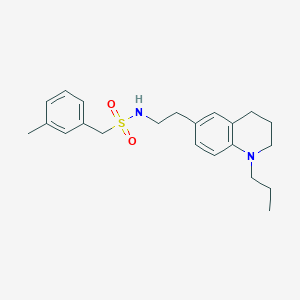
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H28N2O2S, with a molecular weight of 324.5 g/mol. The compound features a sulfonamide group which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N2O2S |
| Molecular Weight | 324.5 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts biochemical pathways that may be involved in disease processes.
Potential Targets
- Enzymatic Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases and other enzymes.
- Receptor Modulation : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antitumor Activity
Recent studies have suggested that compounds with similar structures show promise as antitumor agents. The ability to modulate cellular pathways could lead to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. While this compound was not directly tested, its structural analogs demonstrated significant activity against resistant strains .
- Antitumor Mechanisms : In vitro studies on related compounds revealed that they induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that this compound could share similar mechanisms .
- Neuropharmacological Effects : Given the tetrahydroquinoline structure's association with neuroactive properties in other compounds, preliminary research indicates potential effects on neurotransmitter systems. Further investigation is required to elucidate these effects .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-3-13-24-14-5-8-21-16-19(9-10-22(21)24)11-12-23-27(25,26)17-20-7-4-6-18(2)15-20/h4,6-7,9-10,15-16,23H,3,5,8,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQHSWWEMOWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














